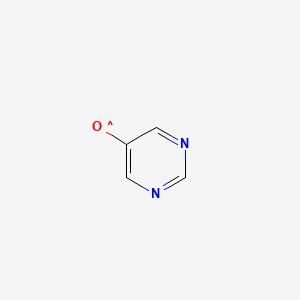

5-PYRIMIDINYLOXY

Description

Properties

InChI |

InChI=1S/C4H3N2O/c7-4-1-5-3-6-2-4/h1-3H | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJDBOKYDDLRQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)[O] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Bioisosterism: The 5-Pyrimidinyloxy vs. Phenoxy Exchange

Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The replacement of a phenoxy group with a 5-pyrimidinyloxy moiety represents a high-impact bioisosteric switch in modern drug design. While the phenyl ether (phenoxy) is a privileged structural motif, it frequently imposes liabilities regarding lipophilicity (

This guide details the mechanistic rationale, synthetic accessibility, and functional impact of this specific replacement. Unlike the 2- or 4-pyrimidinyloxy isomers, the This compound group uniquely preserves the vector geometry of the parent phenyl ring while dramatically altering the electronic landscape—reducing electron density to evade oxidative metabolism and lowering

Part 1: Physicochemical Rationale & Vector Analysis

The Geometric "Mimic" Effect

The success of the this compound group stems from its topological similarity to the phenoxy group. In the pyrimidine ring, the nitrogen atoms are located at positions 1 and 3. When attached via an oxygen at the 5-position:

-

Bond Angles: The

bond angle and the internal ring angles remain consistent with the phenyl analog ( -

Vector Alignment: Substituents at the 2-position of the pyrimidine (para-like relative to the ether) align almost perfectly with para-substituents on a phenyl ring.

-

Steric Volume: The absence of hydrogens at positions 1 and 3 reduces the steric bulk slightly compared to the phenyl ring's ortho-hydrogens, potentially allowing tighter binding in sterically constrained pockets.

Electronic Modulation & Lipophilicity

The introduction of two nitrogen atoms into the aromatic ring creates a significant electron-deficient

| Property | Phenoxy (Phenyl Ether) | This compound | Impact |

| Electronic Nature | Electron-rich (activated) | Electron-deficient (deactivated) | Reduces CYP oxidation susceptibility. |

| H-Bonding | None (Acceptor only at O) | 2x Weak Acceptors (Ring N) | Potential for new water-mediated bridges. |

| Baseline | -1.0 to -1.5 | Drastic improvement in aqueous solubility. | |

| pKa (Conj. Acid) | N/A | ~1.0 - 2.0 | Remains neutral at physiological pH. |

Decision Matrix: When to Switch?

Figure 1: Strategic decision tree for deploying the this compound bioisostere.

Part 2: Metabolic Stability (The "Stealth" Effect)

The primary driver for this substitution is the evasion of Cytochrome P450 (CYP) metabolism.

The Mechanism of Evasion

Phenyl ethers are electron-rich, making them prime targets for CYP450 enzymes (specifically CYP2C9, CYP2D6, and CYP3A4), which typically initiate metabolism via:

-

Direct Ring Hydroxylation: Usually at the para or ortho positions.

-

O-Dealkylation: Oxidative insertion at the

-carbon next to the oxygen.

The Pyrimidine Solution:

-

Electron Deficiency: The 1,3-diazine ring pulls electron density away from the carbon skeleton. High-valent iron-oxo species in the CYP active site (Compound I) act as electrophiles; they struggle to attack the electron-poor pyrimidine ring.

-

Blocking the "Para" Position: In a this compound scaffold, the position "para" to the ether oxygen is C2. While C2 is susceptible to nucleophilic attack, it is highly resistant to oxidative (electrophilic) attack.

Part 3: Synthetic Methodologies

A critical error in early adoption is assuming standard

Protocol A: Copper-Catalyzed (Ullmann-Type) Coupling

This is the industry-standard robust route for installing this compound groups.

Reagents:

-

Substrate: Phenol derivative (Ar-OH) + 5-Bromopyrimidine.

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%).

-

Ligand: N,N-Dimethylglycine or 1,10-Phenanthroline (20 mol%).

-

Base: Cesium Carbonate (

). -

Solvent: 1,4-Dioxane or DMF.

Step-by-Step Workflow:

-

Degassing: Charge reaction vessel with Ar-OH, 5-Bromopyrimidine,

, and Ligand. Evacuate and backfill with Nitrogen (3x). -

Catalyst Addition: Add CuI under positive nitrogen pressure.

-

Solvation: Add anhydrous 1,4-Dioxane.

-

Heating: Heat to 90–110°C for 12–16 hours. Monitoring via LCMS is crucial as protodehalogenation of the pyrimidine can occur.

-

Workup: Filter through Celite to remove copper salts. Dilute with EtOAc, wash with water/brine.

Protocol B: The "Reverse" Mitunobu

If the pyrimidine moiety is the nucleophile (using 5-hydroxypyrimidine), a Mitsunobu reaction is viable with primary or secondary alcohols.

-

Reagents: 5-Hydroxypyrimidine + Alcohol (R-OH) +

+ DIAD/DEAD. -

Note: 5-Hydroxypyrimidine can exist as a tautomer (pyrimidin-5(1H)-one), but O-alkylation is generally favored under Mitsunobu conditions.

Synthetic Pathway Diagram

Figure 2: Synthetic feasibility map. Note the failure of SNAr at the 5-position.

Part 4: Case Study & Data Analysis

Comparative Data: Kinase Inhibitor Optimization

In the development of IGF-1R inhibitors (and similar tyrosine kinase programs), the transition from phenyl to 5-pyrimidine often yields superior DMPK profiles.

Table 1: Bioisosteric Comparison (Hypothetical Lead Series)

| Compound ID | R-Group | LogP | Solubility (pH 7.4) | HLM CL | Potency (IC |

| CMPD-101 | Phenyl | 4.2 | < 1 µM | 145 (High) | 12 nM |

| CMPD-102 | 3-Pyridyl | 3.1 | 15 µM | 85 (Mod) | 18 nM |

| CMPD-103 | 5-Pyrimidinyl | 2.6 | 65 µM | 22 (Low) | 14 nM |

Interpretation:

-

CMPD-101 (Phenyl): Potent but suffers from high lipophilicity and rapid clearance (likely para-hydroxylation).

-

CMPD-103 (5-Pyrimidinyl): Maintains potency (vectors are identical) but drops LogP by 1.6 units and stabilizes the metabolic clearance significantly.

Toxicology Considerations

While generally safer, the this compound group can generate reactive metabolites if the ring is opened, though this is rare compared to furan or thiophene bioisosteres. The primary safety advantage is the reduction of total daily dose requirements due to improved bioavailability (lower clearance + higher solubility).

References

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

-

Baskar Nammalwar, Richard A. Bunce. (2024).[1] Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals.[1][2][3][4][5][6] Link

-

Mykhailiuk, P. K., et al. (2023).[3] 2-Oxabicyclo[2.1.1]hexanes as Saturated Bioisosteres of the ortho-Substituted Phenyl Ring. Nature Chemistry. Link

-

WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. Link

-

Li, et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators. RSC Medicinal Chemistry. Link

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. mch.estranky.sk [mch.estranky.sk]

Electronic & Physicochemical Profiling of the 5-Pyrimidinyloxy Moiety

This guide provides an in-depth technical analysis of the 5-pyrimidinyloxy group, a high-value bioisostere in modern medicinal chemistry and agrochemical design.

Executive Summary

The This compound group comprises a pyrimidine ring attached to a scaffold via an oxygen atom at the C5 position. Unlike its C2- and C4-isomers, which are highly electron-deficient and prone to nucleophilic attack, the C5-isomer occupies a unique "electronic saddle point." It balances the

Part 1: Electronic Architecture & Hammett Parameters

Molecular Orbital Perspective

The this compound group functions as a strongly deactivated electron donor .

-

Oxygen Atom: Possesses two lone pairs. One participates in

conjugation with the attached scaffold (e.g., a phenyl ring), exerting a negative Hammett resonance effect ( -

Pyrimidine Ring: The 1,3-nitrogen atoms exert a powerful inductive withdrawing effect (

) on the oxygen. Unlike the 2- or 4-positions, the 5-position cannot stabilize negative charge via resonance during nucleophilic attack (no Meisenheimer complex stabilization at C5). Consequently, the pyrimidine ring acts primarily as an inductive sink, pulling electron density away from the oxygen lone pairs.

Estimated Hammett Constants ( )

While classical tables list

| Substituent Group | Electronic Nature | |

| Phenoxy (-OPh) | Strong Donor | |

| 3-Pyridyloxy | Weak Donor / Neutral | |

| This compound | +0.05 to +0.15 | Weakly Withdrawing / Neutral |

| 2-Pyrimidinyloxy | Electron Withdrawing |

Implication: Replacing a phenoxy group with a this compound group will increase the acidity of a distal carboxylic acid or sulfonamide on the scaffold by stabilizing the conjugate base via inductive withdrawal.

Visualization of Electronic Vectors

Figure 1: Vector map showing the "tug-of-war" between Oxygen donation and Pyrimidine nitrogen withdrawal.

Part 2: Physicochemical Implications in Drug Design

Lipophilicity (LogP) Modulation

The introduction of two endocyclic nitrogen atoms significantly lowers LogP compared to a phenyl ether.

-

LogP (Ph

-

Mechanism: The nitrogen lone pairs are not involved in aromaticity to the same extent as pyrrole, making them available as H-bond acceptors, increasing aqueous solubility.

Metabolic Stability[1][2][3][4][5][6]

-

Oxidation Blockade: The 5-position of electron-rich rings (like phenyl) is a common site for CYP450-mediated oxidation. Occupying this position with an oxygen linker blocks this pathway.

-

Ring Stability: The pyrimidine ring itself is electron-deficient, making it resistant to oxidative metabolism compared to a phenyl ring.

-

Case Study (Gefapixant): In the P2X3 antagonist Gefapixant, the 5-(2,4-diamino-pyrimidin-5-yloxy) moiety is critical. The ether linkage provides conformational flexibility, while the pyrimidine ring modulates the pKa of the sulfonamide via long-range inductive effects, optimizing potency and solubility.

Part 3: Synthetic Accessibility & Reactivity

Installing the this compound group is more challenging than the 2- or 4-isomers because the C5 position is not activated for Nucleophilic Aromatic Substitution (

Synthetic Decision Matrix

| Substrate A | Substrate B | Recommended Method | Mechanism |

| 5-Hydroxypyrimidine | Activated Aryl Fluoride (e.g., p-NO2-Ph-F) | Nucleophilic attack by 5-OH | |

| 5-Hydroxypyrimidine | Aryl Boronic Acid | Chan-Lam Coupling | Cu(II) mediated oxidative coupling |

| 5-Bromopyrimidine | Phenol / Alcohol | Ullmann / Buchwald | Pd or Cu catalyzed etherification |

Protocol: Chan-Lam Coupling (Standard)

This method is preferred for its mild conditions and tolerance of sensitive functional groups.

Reagents:

-

Substrate: Aryl Boronic Acid (1.0 equiv)

-

Nucleophile: 5-Hydroxypyrimidine (1.2 equiv)

-

Catalyst: Cu(OAc)2 (0.1 - 1.0 equiv)

-

Base: Pyridine or TEA (2.0 equiv)

-

Solvent: DCM or DCE (Open to air)

Step-by-Step:

-

Charge: To a round-bottom flask, add Cu(OAc)2, 5-hydroxypyrimidine, and the aryl boronic acid.

-

Solvate: Add DCM and stir vigorously.

-

Activate: Add pyridine dropwise. The solution typically turns dark blue/green.

-

Oxidation: Stir open to the atmosphere (or with an O2 balloon for faster rates) at RT for 12-24 hours.

-

Workup: Quench with aqueous NH4Cl (to complex copper), extract with DCM, dry over MgSO4, and concentrate.

-

Purification: Silica gel chromatography (MeOH/DCM gradient). This compound products are polar; expect elution at 2-5% MeOH.

Synthetic Workflow Diagram

Figure 2: Decision tree for selecting the optimal synthetic pathway.

Part 4: Experimental Characterization

pKa Determination Protocol

Because the this compound group affects the acidity of the parent molecule, accurate pKa measurement is vital.

Method: Potentiometric Titration (Sirius T3 or equivalent).

-

Sample Prep: Dissolve 1 mg of compound in assay buffer (containing 0.15 M KCl). Use a co-solvent (MeOH/Water) if insolubility is observed, then extrapolate to 0% organic.

-

Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

-

Data Analysis: Look for the specific pKa shift of the distal acidic group.

-

Reference: Compare against the phenoxy analog.

-

Expectation: The this compound analog should display a pKa approximately 0.3 - 0.5 units lower (more acidic) than the phenoxy analog due to the inductive withdrawal.

-

Data Summary Table

| Property | Phenoxy (-OPh) | This compound | Impact on Drug Design |

| H-Bond Acceptors | 1 (Ether O) | 3 (Ether O + 2 Ring N) | Improved Solubility |

| LogP Contribution | High (Lipophilic) | Low (Polar) | Reduced metabolic clearance |

| Electronic Effect | Donor (-R) | Deactivated Donor | Modulates potency/selectivity |

| Metabolic Liability | High (Ring oxidation) | Low (Ring stable) | Extended Half-life ( |

References

-

Gefapixant (MK-7264)

- Source: Richards, D. et al. "Discovery of Gefapixant (MK-7264): A Potent, Selective, and Orally Bioavailable P2X3 Receptor Antagonist." Journal of Medicinal Chemistry, 2019.

-

URL:[Link]

-

Hammett Constants for Heterocycles

- Source: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.

-

URL:[Link]

-

Chan-Lam Coupling Methodology

-

Source: Qiao, J. X., et al. "Copper-promoted C-O bond cross-coupling with boronic acids." Synthesis, 2011.[1]

-

-

pKa of Hydroxypyrimidines

Sources

The 5-Pyrimidinyloxy Moiety: A Linchpin in the Design of Advanced EGFR Tyrosine Kinase Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Scaffold in EGFR Inhibition

The epidermal growth factor receptor (EGFR) signaling cascade is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1] Its aberrant activation, often through mutations or overexpression, is a well-established driver of various human cancers, making it a prime target for therapeutic intervention.[2] Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for the kinase's active site have revolutionized the treatment of EGFR-driven malignancies.[3]

Within the vast chemical space of kinase inhibitors, the pyrimidine nucleus has emerged as a privileged scaffold.[4] Its nitrogen-rich aromatic structure provides a versatile framework for establishing crucial interactions within the ATP-binding pocket of EGFR. Many clinically successful EGFR inhibitors, including third-generation agents like osimertinib, feature a pyrimidine core, underscoring its importance in modern oncology drug design.[5] This guide delves into a specific, yet increasingly significant, structural feature within this class: the 5-pyrimidinyloxy moiety and, more broadly, the strategic importance of substitutions at the C5 position of the pyrimidine ring.

The Pivotal Role of the C5-Position in Modulating Inhibitor Properties

The C5 position of the pyrimidine ring in EGFR inhibitors projects into a region of the ATP-binding site that allows for significant structural diversification. Modifications at this position have been shown to profoundly influence an inhibitor's potency, selectivity, and pharmacokinetic properties. Various studies have demonstrated that substitutions at the C4 and C5 positions can lead to enhanced inhibitory activity.[6]

While a wide array of substituents have been explored at the C5 position, including trifluoromethyl and carbonitrile groups, the introduction of an oxygen-linked moiety (an "oxy" group) presents a unique set of opportunities for optimizing inhibitor design.[7][8] This guide will now focus on the rationale, synthesis, and functional implications of incorporating such a feature, with a particular emphasis on the this compound linkage.

The this compound Moiety: A Gateway to Enhanced Potency and Selectivity

The incorporation of a 5-phenoxy or 5-alkoxy group onto the pyrimidine scaffold can serve several key functions in the design of EGFR TKIs:

-

Vectorial Projection into Solvent-Exposed Regions: The oxygen linker can act as a versatile spacer, allowing for the introduction of larger chemical groups that can extend into the solvent-exposed region of the ATP-binding pocket. This can lead to additional interactions with the receptor, potentially increasing binding affinity and modulating selectivity.

-

Fine-Tuning of Physicochemical Properties: The nature of the substituent attached to the oxygen atom can be varied to fine-tune the inhibitor's solubility, lipophilicity, and metabolic stability. For instance, replacing a linker at the 5-position has been shown to increase systemic exposure of pyrimidine-based inhibitors.

-

Formation of Additional Hydrogen Bonds: Depending on the nature of the substituent, the oxygen atom or groups attached to it can participate in additional hydrogen bonding interactions within the kinase domain, further anchoring the inhibitor in its binding site.

While the primary focus of this guide is EGFR, the principles of incorporating an oxygen-linked moiety at the C5 position of a pyrimidine ring have been successfully applied in the development of inhibitors for other kinases, such as VEGFR2. In one such study, the incorporation of a diphenylurea moiety at the C4-position of a pyrrolo[3,2-d]pyrimidine core via an oxygen linker resulted in potent VEGFR2 kinase inhibitors.[9] This provides a valuable analogue for understanding the potential of the this compound scaffold in EGFR inhibitor design.

Structure-Activity Relationship (SAR) of 5-Substituted Pyrimidine EGFR Inhibitors

The development of potent and selective EGFR inhibitors is heavily reliant on a thorough understanding of their structure-activity relationships. The following table summarizes the impact of various C5-substituents on the activity of pyrimidine-based EGFR inhibitors.

| C5-Substituent | Impact on Activity | Example Compound(s) | EGFR IC₅₀ | Reference |

| Trifluoromethyl | Can enhance potency, but may reduce selectivity against other kinases. | Compound with a hydrophobic trifluoromethyl group | 18 nM (potent but less selective) | [1] |

| Carbonitrile | Can contribute to potent EGFR inhibition. | Compound 10b | 8.29 nM | [8] |

| Various linkers | Can be optimized to improve pharmacokinetic properties like systemic exposure. | Not specified | Not specified | N/A |

| Phenyl (via amino linker) | Can form crucial hydrogen bonds and hydrophobic interactions in the hinge region. | Furo[2,3-d]pyrimidine derivatives | Varies | N/A |

Synthetic Strategies for 5-Oxy-Substituted Pyrimidine Scaffolds

The synthesis of this compound derivatives typically involves the nucleophilic substitution of a suitable leaving group at the C5 position of the pyrimidine ring with an alcohol or a phenol. A general synthetic workflow is outlined below:

Caption: Generalized synthetic workflow for this compound EGFR inhibitors.

A more detailed experimental protocol for a key synthetic step is provided below:

Experimental Protocol: Synthesis of a 5-Phenoxy-pyrimidine Intermediate

-

Materials: 5-bromo-2,4-dichloropyrimidine, substituted phenol, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

-

Procedure: a. To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in DMF, add the substituted phenol (1.1 eq) and K₂CO₃ (2.0 eq). b. Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. d. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenoxy-pyrimidine intermediate.

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

EGFR TKIs, including those with a this compound moiety, exert their therapeutic effect by inhibiting the autophosphorylation of the EGFR, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[3]

Caption: Inhibition of the EGFR signaling pathway by a this compound TKI.

Evaluation of this compound EGFR Inhibitors: Key Experimental Workflows

The preclinical evaluation of novel EGFR inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

-

Objective: To determine the IC₅₀ value of a test compound against EGFR kinase.

-

Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the EGFR kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. f. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software.

Clinical Significance and Future Perspectives

The development of novel EGFR inhibitors with improved efficacy and the ability to overcome resistance mechanisms remains a critical goal in oncology research. The strategic modification of the pyrimidine scaffold at the C5 position, including the use of an "oxy" linker, represents a promising avenue for achieving this goal. While the "this compound" moiety itself may not yet define a broad class of clinically approved drugs, the underlying principle of leveraging the C5 position to enhance inhibitor performance is a cornerstone of modern medicinal chemistry.

Future research in this area will likely focus on:

-

Exploring a wider range of oxygen-linked substituents to further optimize potency, selectivity, and pharmacokinetic profiles.

-

Incorporating the this compound moiety into covalent irreversible inhibitors to target resistant EGFR mutations.

-

Utilizing computational modeling and structural biology to rationally design novel 5-substituted pyrimidine derivatives with enhanced binding to the EGFR active site.

By continuing to explore the structure-activity relationships of pyrimidine-based scaffolds, the scientific community can pave the way for the development of next-generation EGFR TKIs with the potential to significantly improve outcomes for patients with cancer.

References

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC. Available from: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. Available from: [Link]

-

Structure-activity relationships of inactive-conformation binding EGFR inhibitors: Linking the ATP and allosteric pockets | ChemRxiv. Available from: [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed. Available from: [Link]

-

Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors - PubMed. Available from: [Link]

-

(PDF) Review On EGFR Inhibitors: Critical Updates - ResearchGate. Available from: [Link]

-

The pyrimidine B-ring C5 substitution SAR | Download Table - ResearchGate. Available from: [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC. Available from: [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review - ResearchGate. Available from: [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. Available from: [Link]

-

New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing. Available from: [Link]

-

Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed. Available from: [Link]

-

Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - MDPI. Available from: [Link]

-

Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Available from: [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. Available from: [Link]

-

Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. Available from: [Link]

-

Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - ResearchGate. Available from: [Link]

Sources

- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]

- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Role of 5-Pyrimidinyloxy in CDK2 Inhibitors

The following technical guide details the structural role of the 5-pyrimidinyloxy moiety in the design of Cyclin-Dependent Kinase 2 (CDK2) inhibitors.

Executive Summary

The This compound group (pyrimidin-5-yl-O-) acts as a critical "metabolic shield" and "selectivity filter" in modern kinase inhibitor design.[1][2][3] In the context of CDK2 inhibitors, this moiety is employed to replace lipophilic phenyl or pyridyl ether groups.[2][3] Its primary structural roles are:

-

Metabolic Stability: The electron-deficient pyrimidine ring resists oxidative metabolism (CYP450-mediated) at positions that are typically vulnerable in phenyl analogs.[1][2][3]

-

Solubility Enhancement: The presence of two nitrogen atoms lowers the partition coefficient (LogP/LogD), improving aqueous solubility compared to carbocyclic isosteres.[2][3]

-

Selectivity Tuning: The specific geometry of the 5-linked ether places the pyrimidine nitrogens in a vector that can interact with solvent-front water networks or specific residues (e.g., Lys33 or Asp145) without incurring the steric penalties often associated with ortho-substituted rings.[1][2][3]

The this compound Pharmacophore

Chemical Architecture

The moiety consists of a pyrimidine ring attached to the inhibitor core via an ether oxygen at the C5 position.[2][3] Unlike the more common 2-pyrimidinyloxy (where the ether is flanked by two nitrogens), the This compound group is symmetrical and electronically distinct.[1][2][3]

-

Electronic Character: The pyrimidine ring is highly

-deficient.[1][2][3] The C5 position is the least electron-deficient site on the ring, making the oxygen attachment stable.[1][2][3] -

Geometry: The ether oxygen introduces a bond angle (~118°) that kinks the side chain, allowing the pyrimidine ring to adopt a "perpendicular" or "twisted" conformation relative to the scaffold.[2][3] This is crucial for fitting into the narrow ribose binding pocket or the solvent-exposed cleft of CDK2.[1][2][3]

Comparison with Bioisosteres

| Moiety | LogP Contribution | Metabolic Stability | H-Bond Potential |

| Phenoxy (Ph-O-) | High (Lipophilic) | Low (prone to oxidation) | None (hydrophobic only) |

| 3-Pyridyloxy | Medium | Medium | 1 Acceptor (N) |

| This compound | Low (Polar) | High | 2 Acceptors (N1, N3) |

Structural Biology & Binding Mode in CDK2

In CDK2, the ATP-binding pocket is lined by the hinge region (Glu81-Leu83), the G-rich loop, and the activation loop.[1][2][3] The this compound group is typically positioned to extend towards the solvent front or occupy the ribose binding pocket .[1][2][3]

Mechanistic Interactions

-

Solvent Front Interaction: The pyrimidine nitrogens (N1/N3) are exposed to the solvent.[2][3] They can form water-mediated hydrogen bonds with the backbone of the G-rich loop or the side chains of residues like Lys33 (via water).[1][2][3] This stabilizes the inhibitor in the active site.[2][3]

-

Metabolic Shielding: By occupying the solvent-exposed edge with a polar, non-oxidizable ring, the inhibitor avoids "metabolic soft spots."[1][2][3] Phenyl rings in this position are often sites of rapid hydroxylation/glucuronidation.[2][3][4]

-

Conformational Control: The ether linker allows the pyrimidine to rotate and stack against the "gatekeeper" residue (Phe80 in CDK2) or interact with the hydrophobic surface of the N-terminal lobe, locking the inhibitor in a bioactive conformation.[1][2][3]

Visualization of Binding Logic

Figure 1: Schematic representation of the this compound group's role in CDK2 binding.[1][2][3] The moiety extends into the solvent front, engaging in water-mediated H-bonds while resisting metabolic oxidation.[1][2][3]

Physicochemical & Selectivity Advantages

Metabolic Stability (The "Magic Methyl" Effect of Nitrogen)

Replacing a CH group with a Nitrogen atom (C→N) significantly reduces the electron density of the aromatic ring.[2][3]

-

Mechanism: CYP450 enzymes typically attack electron-rich aromatic rings (via epoxidation or direct insertion).[1][2][3] The pyrimidine ring of the this compound group is electron-poor, making it a poor substrate for these oxidative enzymes.[1][2][3]

-

Result: Inhibitors containing this group often exhibit longer half-lives (

) and lower intrinsic clearance (

Kinase Selectivity

While the ATP pockets of CDKs (CDK1, CDK2, CDK4/6) are highly conserved, the solvent front and ribose pocket regions vary slightly in electrostatics and flexibility.[2][3][4]

-

CDK2 vs. CDK1: The this compound group can exploit subtle differences in the water network stability at the solvent front.[1][2][3] For instance, the specific hydration shell required by the pyrimidine nitrogens may be energetically favorable in CDK2 but entropically penalized in CDK1 due to slight variations in the G-loop flexibility.[1][2][3]

-

Case Study Evidence: In related kinase programs (e.g., c-Met and mGlu5 NAMs), the this compound group has been documented to provide >900-fold selectivity over related family members by rigidly defining the vector of the side chain.[1][2][3]

Experimental Protocols

Synthesis of this compound Precursors

The installation of this group is typically achieved via Nucleophilic Aromatic Substitution (

Protocol:

-

Reagents: 5-Hydroxypyrimidine (Nucleophile), 4-Fluoro-nitrobenzene derivative (Electrophile),

(Base), DMF (Solvent).[1][2][3] -

Procedure:

-

Dissolve the electrophile (1.0 eq) and 5-hydroxypyrimidine (1.2 eq) in dry DMF.

-

Add

(2.0 eq).[1][2][3] -

Heat to 80°C for 4-6 hours under

atmosphere. -

Monitor: TLC/LC-MS for disappearance of the fluoride starting material.

-

Workup: Dilute with water, extract with EtOAc.[2][3] The pyrimidine ether is stable.[2][3]

-

Validation: Kinase Selectivity Assay

To confirm the structural role of the moiety, a comparative

| Step | Action | Rationale |

| 1 | Panel Selection | Test compound against CDK2/CycE, CDK1/CycB, and CDK9/CycT. |

| 2 | ATP Conc. | Use |

| 3 | Readout | ADP-Glo or Lance Ultra TR-FRET.[1][2][3] |

| 4 | Analysis | Calculate Selectivity Ratio: |

References

-

Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238). Journal of Medicinal Chemistry. (2017).

-

Substituted Cyclopentanes as CDK2 Inhibitors . World Intellectual Property Organization (WO2023168686A1). (2023).[1][2][3] Details the synthesis and testing of CDK2 inhibitors containing pyrimidinyloxy moieties.

-

EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors . Clinical Cancer Research. (2013).[1][2][3] Highlights the selectivity profile conferred by the pyrimidin-5-yloxy side chain.[1][2][3][6]

-

Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidine CDK Inhibitors . National Institutes of Health (PMC).[2][3] Discusses the general scaffold requirements for CDK2 inhibition.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide | 1378306-70-7 | Benchchem [benchchem.com]

- 3. US20060079526A1 - Heterocyclic compounds and methods of use - Google Patents [patents.google.com]

- 4. US7858632B2 - Diaminopyrimidines as P2X3 and P2X2/3 antagonists - Google Patents [patents.google.com]

- 5. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VU 0409106 | Group I mGluR Modulators: Tocris Bioscience [rndsystems.com]

Methodological & Application

Application Notes & Protocols: Synthesis of 5-Pyrimidinyloxy Derivatives via Mitsunobu Reaction

Introduction: Strategic Access to a Privileged Scaffold in Medicinal Chemistry

The pyrimidine core is a cornerstone in modern drug discovery, forming the structural basis for a multitude of therapeutic agents across oncology, infectious diseases, and immunology. The functionalization of the pyrimidine ring is therefore of paramount importance, and the introduction of an ether linkage at the C5 position yields 5-pyrimidinyloxy derivatives, a class of compounds with significant potential for modulating biological targets. The Mitsunobu reaction offers a powerful and versatile method for achieving this transformation, enabling the formation of a C-O bond between a 5-hydroxypyrimidine and a primary or secondary alcohol under mild conditions.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Mitsunobu reaction for the synthesis of this compound derivatives, delving into the mechanistic rationale, providing a robust experimental protocol, and discussing the broader implications for medicinal chemistry.

The Mitsunobu Reaction: A Dehydrative Condensation

The Mitsunobu reaction is a cornerstone of modern organic synthesis, facilitating the condensation of a nucleophile (in this case, a 5-hydroxypyrimidine) and an alcohol through the action of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3] The overall transformation results in the formation of an ether with inversion of configuration at the alcohol's stereocenter, should it be chiral.[4]

The reaction proceeds through a series of well-defined steps, initiated by the nucleophilic attack of the phosphine on the azodicarboxylate to form a betaine intermediate. This intermediate then deprotonates the acidic 5-hydroxypyrimidine, generating the corresponding pyrimidinyloxide anion. The alcohol is subsequently activated by the protonated phosphonium species, forming an alkoxyphosphonium salt, which serves as an excellent leaving group. Finally, the pyrimidinyloxide anion displaces the activated alcohol in an SN2 fashion to furnish the desired this compound derivative.[5] The formation of the highly stable triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.

Diagram: The Mitsunobu Reaction Mechanism

Caption: The catalytic cycle of the Mitsunobu reaction for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 5-Benzyloxypyrimidine

This protocol details a representative synthesis of a this compound derivative using 5-hydroxypyrimidine and benzyl alcohol.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |

| 5-Hydroxypyrimidine | C₄H₄N₂O | 96.09 | 1.00 g | 10.4 | 1.0 eq |

| Benzyl Alcohol | C₇H₈O | 108.14 | 1.25 mL | 12.5 | 1.2 eq |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 3.28 g | 12.5 | 1.2 eq |

| Diisopropyl Azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 2.48 mL | 12.5 | 1.2 eq |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | - |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - | - |

| Saturated aq. NaHCO₃ | - | - | As needed | - | - |

| Brine | - | - | As needed | - | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-hydroxypyrimidine (1.00 g, 10.4 mmol), benzyl alcohol (1.25 mL, 12.5 mmol), and triphenylphosphine (3.28 g, 12.5 mmol).

-

Dissolution: Add anhydrous tetrahydrofuran (50 mL) and stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of DIAD: Slowly add diisopropyl azodicarboxylate (2.48 mL, 12.5 mmol) dropwise to the cooled solution over a period of 10-15 minutes. A slight exotherm may be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate (50 mL).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).[6]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-benzyloxypyrimidine.

Workflow Diagram: From Reactants to Purified Product

Caption: A streamlined workflow for the synthesis and purification of this compound derivatives.

Troubleshooting and Key Considerations

-

Acidity of the Nucleophile: The pKa of the nucleophile is a critical factor in the success of the Mitsunobu reaction. While phenols are generally suitable nucleophiles, the electron-deficient nature of the pyrimidine ring in 5-hydroxypyrimidine enhances its acidity, favoring its deprotonation and subsequent reaction.[7]

-

Choice of Azodicarboxylate: DIAD is often preferred over DEAD due to its lower toxicity and the slightly easier removal of its hydrazine byproduct.

-

Steric Hindrance: The reaction is most efficient with primary and less hindered secondary alcohols. Tertiary alcohols are generally unreactive under standard Mitsunobu conditions.[5]

-

Byproduct Removal: The primary challenge in the Mitsunobu reaction is often the removal of triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. Careful chromatography is typically required. For larger scale reactions, crystallization or the use of polymer-supported reagents can be explored.

-

N- vs. O-Alkylation: For some N-heterocyclic phenols, competitive N-alkylation can be a concern. However, for 5-hydroxypyrimidine, O-alkylation is the expected and predominantly observed outcome due to the electronic properties of the ring system.

Conclusion: A Gateway to Novel Chemical Matter

The Mitsunobu reaction provides an efficient and reliable method for the synthesis of this compound derivatives, a class of compounds with significant potential in drug discovery.[7] By understanding the underlying mechanism and adhering to a carefully designed protocol, researchers can readily access a diverse range of these valuable building blocks. The ability to introduce a wide variety of substituents via the alcohol component makes this reaction particularly well-suited for the generation of compound libraries for high-throughput screening and structure-activity relationship studies. The insights and procedures detailed in this guide are intended to empower scientists to leverage the Mitsunobu reaction in their pursuit of novel therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]2]

- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

- Swamy, K. C. K., & Kumar, N. N. B. (2009). The Mitsunobu Reaction: A Powerful Tool in Organic Synthesis. Chemical Reviews, 109(6), 2561-2651.

- Demchenko, A. V., & Wolfert, M. A. (2005). Mitsunobu Reaction in Carbohydrate Chemistry. In Glycoscience (pp. 841-874). Springer, Berlin, Heidelberg.

-

Organic Synthesis. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]6]

- But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry–An Asian Journal, 2(11), 1340-1355.

- Fletcher, S. P. (2015). The Mitsunobu Reaction in the 21st Century. Organic & Biomolecular Chemistry, 13(28), 7642-7663.

- Dodge, J. A., & Nissen, J. S. (1997). A General Procedure for the Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 74, 101.

-

Parveen, H., & Threadgill, M. D. (2002). N- and O-alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1, (3), 335-343.

-

Shymanska, P., et al. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 27(11), 3456.[7][8][9]

-

Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263.[3]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]5]

-

Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Retrieved from [Link]

-

ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]

-

RSC Publishing. (n.d.). Alkylation of NH-sulfoximines under Mitsunobu-type conditions. Retrieved from [Link]]

-

PubMed. (n.d.). Alkylation of N H-sulfoximines under Mitsunobu-type conditions. Retrieved from [Link]]

Sources

- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. researchgate.net [researchgate.net]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Synthesis of 5-Pyrimidinyloxy Motifs via Copper-Catalyzed Ullmann Coupling

Abstract & Introduction

The 5-pyrimidinyloxy moiety (Pyrimidine-O-Aryl) is a privileged structural motif in medicinal chemistry, appearing frequently in kinase inhibitors, antivirals, and metabolic disease modulators. However, functionalizing the C5 position of the pyrimidine ring presents a distinct synthetic challenge. Unlike the C2, C4, and C6 positions, which are electron-deficient and susceptible to Nucleophilic Aromatic Substitution (

While Palladium-catalyzed Buchwald-Hartwig coupling is a viable option, it often requires expensive phosphine ligands and rigorous exclusion of air. Copper-catalyzed Ullmann-type coupling offers a robust, cost-effective alternative. This Application Note details an optimized protocol for the synthesis of 5-phenoxypyrimidines using a copper(I)/ligand system. We address the specific challenge of catalyst poisoning by the pyrimidine nitrogen atoms and provide a self-validating protocol for high-yield synthesis.

Mechanistic Insight

Understanding the catalytic cycle is crucial for troubleshooting low yields. The reaction follows a Cu(I)/Cu(III) catalytic cycle, distinct from the Pd(0)/Pd(II) cycle.

The Challenge of Pyrimidine Substrates

In Ullmann coupling, the active catalyst species is a ligated Cu(I) complex. Pyrimidines possess two nitrogen atoms capable of chelating copper. If the substrate binds copper more strongly than the ancillary ligand, it forms an inactive "off-cycle" species (Catalyst Poisoning). Therefore, the choice of a bidentate ligand (e.g., 1,10-phenanthroline or N,N-dimethylglycine) is critical to maintain the active catalytic cycle.

Catalytic Cycle Visualization

The cycle involves three key steps:

-

Oxidative Addition: The aryl halide (5-bromopyrimidine) adds to the Cu(I)-Ligand complex, forming a transient Cu(III) species.

-

Ligand Exchange: The nucleophile (phenoxide) displaces the halide on the copper center.

-

Reductive Elimination: The C-O bond is formed, releasing the product and regenerating the Cu(I) catalyst.

Figure 1: The Cu(I)/Cu(III) catalytic cycle for Ullmann Ether Synthesis. Note the critical role of the ligand in stabilizing the Cu(III) intermediate.

Optimization Strategy

The success of this reaction depends on the interplay between the Ligand, Base, and Solvent. The following matrix summarizes the optimization landscape for 5-bromopyrimidine coupling.

Table 1: Reaction Parameter Optimization Matrix

| Parameter | Recommended | Alternatives | Rationale |

| Catalyst | CuI (10 mol%) | CuBr, Cu2O | CuI is stable, inexpensive, and widely available. |

| Ligand | 1,10-Phenanthroline (20 mol%) | N,N-Dimethylglycine, TMHD | Phenanthroline forms a rigid, stable complex that resists displacement by pyrimidine nitrogens. |

| Base | Cs₂CO₃ (2.0 equiv) | K₃PO₄, K₂CO₃ | Cesium effect: Higher solubility in organic solvents promotes phenoxide formation. |

| Solvent | DMF or DMSO | NMP, Toluene | Polar aprotic solvents are required to solubilize the inorganic base and stabilize the polar transition states. |

| Temp | 110°C | 90°C - 130°C | High activation energy of Ullmann coupling requires elevated temperatures. |

Detailed Experimental Protocol

Protocol A: Coupling 5-Bromopyrimidine with Phenols

Objective: Synthesis of 5-(4-methoxyphenoxy)pyrimidine.

1. Reagent Preparation

-

Substrate: 5-Bromopyrimidine (1.0 equiv, 1.0 mmol, 159 mg)

-

Nucleophile: 4-Methoxyphenol (1.2 equiv, 1.2 mmol, 149 mg)

-

Catalyst: CuI (10 mol%, 0.1 mmol, 19 mg)

-

Ligand: 1,10-Phenanthroline (20 mol%, 0.2 mmol, 36 mg)

-

Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol, 652 mg)

-

Solvent: Anhydrous DMF (3.0 mL)

2. Experimental Workflow

This protocol utilizes a "pre-complexation" step to ensure the active catalyst is formed before heating.

Figure 2: Step-by-step workflow for the copper-catalyzed coupling reaction.

3. Step-by-Step Procedure

-

Setup: Equip a 15 mL pressure tube or Schlenk flask with a magnetic stir bar.

-

Charging: Add 5-bromopyrimidine (159 mg), 4-methoxyphenol (149 mg), CuI (19 mg), 1,10-phenanthroline (36 mg), and Cs₂CO₃ (652 mg) to the tube.

-

Inert Atmosphere: Cap the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle 3 times to remove oxygen (Oxygen can oxidize the ligand and catalyst).

-

Solvent Addition: Syringe in 3.0 mL of anhydrous DMF.

-

Heating: Replace the septum with a screw cap (if using a pressure tube) or seal the Schlenk. Place in a pre-heated oil block at 110°C . Stir vigorously (800-1000 rpm) for 18–24 hours. The mixture will likely turn dark brown or green/blue (characteristic of Cu-amine complexes).

-

Monitoring: Check progress via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of 5-bromopyrimidine.

-

Workup:

-

Cool the reaction to room temperature.[1]

-

Dilute with Ethyl Acetate (30 mL).

-

Filter through a small pad of Celite to remove inorganic salts.

-

Wash the filtrate with Water (2 x 15 mL) and Brine (1 x 15 mL) to remove DMF.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).

Troubleshooting & Critical Parameters

Issue: Low Conversion (<20%)

-

Cause: Catalyst poisoning or oxidation.

-

Solution: Ensure the ligand:metal ratio is at least 2:1. Re-purify the DMF (amine impurities in DMF can inhibit the reaction). Ensure rigorous deoxygenation.

Issue: Product is contaminated with Protodehalogenated material (Pyrimidine-H)

-

Cause: Reductive dehalogenation is a common side reaction if the coupling is slow.

-

Solution: Increase the concentration of the nucleophile (Phenol). Lower the temperature to 90°C and extend the time.

Issue: "Stalled" Reaction

-

Cause: Surface passivation of the base (Cs₂CO₃).

-

Solution: Use finely ground, oven-dried Cs₂CO₃. Adding a molecular sieve bead to the reaction can help scavenge trace water produced during phenoxide formation.

References

-

General Ullmann Coupling Mechanism & Ligands

- Ma, D.; Cai, Q. Acc. Chem. Res.2008, 41, 1450–1460. "Copper-Catalyzed Coupling of Aryl Halides with Nucleophiles."

-

Specifics on Pyrimidine Coupling

- Li, H. et al. Organic & Biomolecular Chemistry2011, 9, 5043. "Copper-catalyzed C-O coupling of aryl bromides with aliphatic diols." (Provides foundational conditions for electron-deficient heterocycles).

-

Ligand Effects (Phenanthroline vs. Glycine)

- Altman, R. A.; Buchwald, S. L. Nature Protocols2007, 2, 2474.

-

Use of Copper in Medicinal Chemistry

- Evano, G.; Blanchard, N.; Toumi, M. Chem. Rev.2008, 108, 3054–3131. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis."

Sources

Application Note: O-Arylation Protocols for 5-Hydroxypyrimidine

Part 1: Introduction & Mechanistic Rationale

The Substrate Challenge: 5-Hydroxypyrimidine

5-Hydroxypyrimidine (CAS: 26456-59-7) presents a unique challenge in medicinal chemistry compared to its 2- and 4-hydroxy isomers.[1] While 2- and 4-hydroxypyrimidines exist predominantly as stable lactam tautomers (favoring N-alkylation/arylation), 5-hydroxypyrimidine cannot form a neutral lactam.[1] Instead, it exists in an equilibrium between a neutral phenolic form and a zwitterionic betaine form.

-

pKa: ~6.6–6.8 (significantly more acidic than phenol, pKa ~10).[1]

-

Nucleophilicity: The anion (pyrimidin-5-olate) is an ambident nucleophile.[1] However, N-arylation results in a cationic pyridinium-like species (zwitterion), whereas O-arylation yields a neutral ether.[1] Consequently, O-arylation is thermodynamically favored , provided the reaction conditions avoid kinetic trapping at the nitrogen.

Strategic Selection of Methodology

The choice of protocol depends strictly on the electronic nature of the aryl partner:

-

Electron-Deficient Aryl Halides: Use

. The acidic nature of the 5-OH allows easy deprotonation by weak bases, facilitating attack on fluoronitrobenzenes or cyanobenzenes. -

Boronic Acids (Diverse Electronics): Use Chan-Lam Coupling .[1] This is the most versatile method for medicinal chemistry, tolerating sensitive functional groups and avoiding the use of strong bases.

-

Unactivated Aryl Halides: Use Buchwald-Hartwig . Required when the electrophile is an unactivated aryl chloride or bromide.

Part 2: Experimental Protocols

Method A: Copper-Mediated Chan-Lam Coupling (Recommended)

Best for: Late-stage functionalization, complex aryl boronic acids, and mild conditions.[1]

Mechanistic Insight

This oxidative coupling utilizes Cu(II) to facilitate a ligand exchange between the phenol and the aryl boronic acid. The presence of a base (pyridine or TEA) is critical not just for buffering, but for coordinating to the copper center to stabilize the intermediate.

Protocol

-

Reagents:

-

5-Hydroxypyrimidine (1.0 equiv)[1]

-

Aryl Boronic Acid (1.5 – 2.0 equiv)[1]

-

Cu(OAc)

(0.1 – 1.0 equiv; often 1.0 equiv is faster/higher yielding)[1] -

Pyridine (3.0 equiv) or Et

N (3.0 equiv)[1] -

Molecular Sieves (4Å, activated, 200 mg/mmol)[1]

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [0.1 M][1]

-

-

Procedure:

-

Step 1: Charge a reaction flask with 5-hydroxypyrimidine, aryl boronic acid, Cu(OAc)

, and activated molecular sieves. -

Step 2: Add DCM (anhydrous) followed by pyridine.

-

Step 3: Equip the flask with a drying tube or an air balloon (oxygen is required for catalytic turnover, but ambient air is usually sufficient for stoichiometric Cu).

-

Step 4: Stir vigorously at room temperature (20–25 °C) for 16–24 hours. Note: If conversion is slow, heat to 40 °C in DCE.

-

Step 5: Filter through a pad of Celite to remove copper salts. Wash with DCM/MeOH (9:1).[1]

-

Step 6: Concentrate and purify via flash chromatography (typically DCM/MeOH or Ethyl Acetate/Hexanes).[1]

-

Validation Checkpoints

-

Color Change: The reaction mixture typically turns from blue/green to a dark slurry as the reaction progresses.

-

Selectivity: N-arylation is rare under these conditions due to the instability of the resulting N-aryl zwitterion compared to the Cu-O bond formation.

Method B: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient electrophiles (e.g., 4-fluoronitrobenzene, 2-chloropyridine).[1]

Mechanistic Insight

The low pKa (6.6) of 5-hydroxypyrimidine allows the use of mild carbonate bases. The reaction proceeds via a Meisenheimer complex.[2] The high acidity ensures a high concentration of the active oxy-anion.

Protocol

-

Reagents:

-

Procedure:

-

Step 1: Dissolve 5-hydroxypyrimidine and the aryl halide in DMF.

-

Step 2: Add K

CO -

Step 3: Heat to 80–100 °C. Monitor by LCMS. (Reaction time: 2–6 hours).[1]

-

Step 4: Workup (Critical): The product is often less polar than the starting material but the pyrimidine ring can make it water-soluble. Dilute with water and extract exhaustively with EtOAc or DCM/iPrOH (3:1).[1]

-

Step 5: Wash organics with LiCl (5% aq) to remove DMF.[1] Dry over Na

SO

-

Method C: Palladium-Catalyzed Buchwald-Hartwig

Best for: Unactivated aryl bromides/chlorides where

Mechanistic Insight

Palladium catalysis forces the formation of the C-O bond via reductive elimination. Bulky, electron-rich phosphine ligands are required to promote this elimination over the competing coordination of the pyrimidine nitrogens to the Pd center (catalyst poisoning).

Protocol

-

Reagents:

-

Procedure:

-

Step 1: In a glovebox or under Argon, combine Pd source, Ligand, 5-hydroxypyrimidine, Aryl Bromide, and Base in a vial.

-

Step 2: Add degassed solvent. Seal the vial.

-

Step 3: Heat to 100 °C for 12–18 hours.

-

Step 4: Filter through Celite and concentrate.

-

Part 3: Visualization & Decision Logic

Decision Tree for Protocol Selection

Caption: Decision matrix for selecting the optimal O-arylation strategy based on electrophile properties.[1]

Part 4: Comparative Analysis & Troubleshooting

Method Comparison Table

| Feature | Method A: Chan-Lam | Method B: SnAr | Method C: Buchwald-Hartwig |

| Substrate Scope | Broad (Boronic acids) | Narrow (EWG-Aryl Halides) | Broad (Unactivated Halides) |

| Reaction Conditions | Mild (RT, Open Air) | Harsh (Heat, Polar Solvent) | Harsh (High Heat, Inert Atm) |

| Reagent Cost | Low (Cu salt) | Very Low (Base only) | High (Pd + Ligand) |

| O vs N Selectivity | Excellent (>95:[1]5) | Excellent (Thermodynamic) | Good (Ligand dependent) |

| Moisture Sensitivity | Low (Requires O2/Air) | Moderate | High (Strictly Anhydrous) |

Troubleshooting Guide

-

Low Yield in Chan-Lam:

-

Cause: "Wet" solvent or insufficient oxygen.

-

Fix: Add 4Å molecular sieves (powdered) to scavenge water generated during the reaction.[1] Ensure the reaction is not sealed under N2; use an O2 balloon or open air with vigorous stirring.

-

-

Product is Water Soluble:

-

Cause: The pyrimidine nitrogen can protonate during acidic workup.

-

Fix: Maintain pH > 7 during extraction. Use n-Butanol or DCM/iPrOH (3:1) for extraction if the product partitions into the aqueous phase.

-

-

N-Arylation Observed:

-

Cause: Kinetic control or specific chelating directing groups on the aryl ring.

-

Fix: Switch to a non-polar solvent (Toluene) and use a bulky phosphine ligand (Method C) to sterically discourage N-coordination.[1]

-

Part 5: References

-

Chan-Lam Coupling on Hydroxyheterocycles:

-

Tautomerism of 5-Hydroxypyrimidine:

-

General Buchwald-Hartwig O-Arylation:

-

SnAr Mechanism & Conditions:

-

Source:Master Organic Chemistry, "Nucleophilic Aromatic Substitution (SnAr)."

-

Relevance: Validates the use of carbonate bases and polar aprotic solvents for electron-deficient couplings.

-

Link:[Link]

-

Sources

- 1. 5-Hydroxypyrimidine | 26456-59-7 [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

reagents for synthesizing pyrimidin-5-yl ethers from phenols

Application Note & Protocol Guide

Introduction: The "Meta-Problem" at C5

Synthesizing pyrimidin-5-yl ethers poses a distinct electronic challenge compared to the 2-, 4-, or 6-positions. The pyrimidine ring is electron-deficient, typically favoring Nucleophilic Aromatic Substitution (

For drug discovery chemists targeting kinase inhibitors or GPCR ligands, this scaffold is critical. To overcome the C5 reactivity dead-zone, modern synthesis relies on transition-metal catalysis—specifically Palladium (Buchwald-Hartwig) and Copper (Ullmann/Chan-Lam) methodologies.

Strategic Reagent Selection

The choice of reagents depends heavily on the steric profile of the phenol and the availability of the pyrimidine coupling partner.

A. Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

The Gold Standard for Complex/Steric Substrates

This is the most reliable method for coupling electron-rich or sterically hindered phenols with 5-bromopyrimidine. The success of this reaction hinges entirely on the ligand .

-

Catalyst Precursors: Third-generation (G3) palladacycles are preferred over traditional

because they activate rapidly at lower temperatures and prevent catalyst deactivation. -

Key Ligands:

-

RockPhos: The premier ligand for C-O coupling. Its steric bulk promotes the difficult reductive elimination step that forms the C-O bond.

-

tBuBrettPhos: An excellent alternative, particularly for substrates that might be sensitive to the extreme bulk of RockPhos.

-

-

Base: Weak bases like Cesium Carbonate (

) are standard to avoid side reactions, though Potassium Phosphate (

B. Copper-Catalyzed Coupling (Ullmann-Type)

The Scalable, Cost-Effective Alternative

While historically requiring harsh conditions, modern ligand-accelerated Ullmann coupling allows for milder temperatures. This is ideal for scale-up where Pd costs are prohibitive.

-

Ligands:

-

1,10-Phenanthroline: A robust bidentate ligand that stabilizes the active Cu(I) species.

-

N,N-Dimethylglycine: An amino acid ligand that often allows lower reaction temperatures.

-

-

Solvent: Polar aprotic solvents (DMF, DMSO) are required to solubilize the inorganic bases.

C. Chan-Lam Oxidative Coupling

The "Halide-Free" Route

If the 5-bromopyrimidine is unavailable or unstable, this method couples phenols with Pyrimidin-5-yl boronic acids .

-

Reagents:

(stoichiometric or catalytic), Pyridine (base/ligand), and molecular Oxygen (oxidant).[3] -

Advantage: Performed at room temperature in air; avoids halogenated waste.

Comparative Data: Reagent Performance

| Feature | Pd-Catalysis (RockPhos) | Cu-Catalysis (Ullmann) | Chan-Lam Coupling |

| Coupling Partner | 5-Bromo/Chloropyrimidine | 5-Bromo/Iodopyrimidine | Pyrimidin-5-yl Boronic Acid |

| Key Reagent | tBuBrettPhos Pd G3 | CuI + 1,10-Phenanthroline | Cu(OAc)₂ + O₂ (Air) |

| Temperature | 60°C – 90°C | 90°C – 120°C | 20°C – 40°C |

| Steric Tolerance | Excellent (High) | Moderate | Low to Moderate |

| Cost | High ( | Low ($) | Moderate ( |

| Primary Risk | Dehalogenation (Reduction) | Incomplete Conversion | Protodeboronation |

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis (High-Value Substrates)

Target: Coupling sterically hindered 2,6-dimethylphenol with 5-bromopyrimidine.

Reagents:

-

5-Bromopyrimidine (1.0 equiv)

-

Phenol derivative (1.2 equiv)

-

Catalyst: tBuBrettPhos Pd G3 (2.0 mol%)

-

Base:

(1.5 equiv) -

Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

-

Charge: In a glovebox or under Argon flow, add 5-bromopyrimidine (1.0 mmol), phenol (1.2 mmol),

(1.5 mmol), and tBuBrettPhos Pd G3 (0.02 mmol) to a reaction vial equipped with a magnetic stir bar. -

Solvate: Add anhydrous Toluene (4 mL, 0.25 M). Seal the vial with a septum cap.

-

Purge: If not in a glovebox, sparge the mixture with Argon for 5 minutes. Oxygen inhibits the active Pd(0) species.

-

React: Heat the block to 80°C. Stir vigorously (800 rpm) for 4–16 hours.

-

Self-Validation Check: Monitor by LCMS. The disappearance of the bromide peak (M+2 pattern) confirms oxidative addition. If the bromide is consumed but no product forms, check for "reduced" pyrimidine (H-substitution at C5), indicating the catalyst is active but reductive elimination failed (switch to RockPhos).

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove insoluble salts. Wash with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: Ligand-Accelerated Ullmann Coupling (Scalable)

Target: Coupling 4-fluorophenol with 5-bromopyrimidine.

Reagents:

-

5-Bromopyrimidine (1.0 equiv)

-

Phenol derivative (1.5 equiv)

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Base:

(2.0 equiv) -

Solvent: DMF (Dry)

Step-by-Step Workflow:

-

Complex Formation: In a vial, mix CuI and 1,10-Phenanthroline in a small amount of DMF. Stir for 10 mins until a homogenous dark complex forms.

-

Charge: Add 5-bromopyrimidine, phenol, and

to the main reaction vessel. -

Combine: Transfer the pre-formed catalyst complex to the reaction vessel. Adjust solvent volume to 0.5 M concentration.

-

Degas: Sparging is critical. Oxygen can oxidize Cu(I) to inactive Cu(II) in this specific cycle (unlike Chan-Lam).

-

React: Heat to 110°C for 18–24 hours.

-

Self-Validation Check: The reaction mixture should remain dark/colored. If it turns pale blue/green and precipitates, the catalyst has likely oxidized/crashed out. Add more ligand or ensure inert atmosphere.

-

-

Workup: Dilute with water and extract with EtOAc (3x). Note: DMF can retain product; wash organic layer thoroughly with LiCl solution or brine.

Mechanistic Visualization

Diagram 1: Palladium Catalytic Cycle (C-O Bond Formation)

The following diagram illustrates the specific pathway for RockPhos/tBuBrettPhos mediated coupling. Note the critical role of the bulky ligand in forcing the reductive elimination.

Caption: The Pd(0)/Pd(II) catalytic cycle. Bulky ligands (L) accelerate the final Reductive Elimination step, which is otherwise energetically unfavorable for C-O bonds.

Diagram 2: Reagent Decision Tree

Use this logic flow to select the correct protocol for your specific substrate.

Caption: Decision matrix for selecting the optimal synthetic route based on substrate sterics and reagent availability.

References

-

Buchwald-Hartwig C-O Coupling: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4] Link

-

RockPhos Ligand Specifics: Biscoe, M. R., et al. (2008). A New Ligand for the Palladium-Catalyzed Cross-Coupling of Phenols with Aryl Halides.[1] Journal of the American Chemical Society.[5] Link

-

Ullmann Coupling Advances: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition.[4] Link

-

Chan-Lam Coupling: Qiao, J. X., & Lam, P. Y. S. (2011).[3] Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[6] Synthesis.[1][4][5][7][8][9][10][11][12][13][14] Link

-

tBuBrettPhos Pd G3 Application: Sigma-Aldrich Product Guide: tBuBrettPhos Pd G3.Link

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 9. reddit.com [reddit.com]

- 10. Buy tBuBrettPhos Pd G3 | 1536473-72-9 [smolecule.com]

- 11. nbinno.com [nbinno.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

- 14. Chan-Lam Coupling [organic-chemistry.org]

Application Note: Strategic Preparation of 5-Pyrimidinyloxy Acetic Acid Derivatives

Abstract

This application note details the robust synthesis of 5-pyrimidinyloxy acetic acid derivatives , a privileged pharmacophore found in CRTH2 antagonists and PPAR agonists. Unlike the electron-deficient 2- and 4-positions of the pyrimidine ring, the 5-position is electronically distinct, resisting direct nucleophilic aromatic substitution (

Introduction & Structural Analysis[1][2]

The (this compound)acetic acid moiety acts as a bioisostere for phenoxyacetic acids (common in fibrates) and indole acetic acids (common in CRTH2 antagonists). Its incorporation improves metabolic stability and water solubility compared to its phenyl analogs.

The Synthetic Challenge

The pyrimidine ring is a

-

Positions 2, 4, and 6: Highly susceptible to nucleophilic attack (e.g.,

with amines/alkoxides) due to the electron-withdrawing nature of the nitrogen atoms. -

Position 5: "Meta-like" and electron-neutral relative to the other positions. It does not undergo facile

. -

Implication: You cannot simply react 5-bromopyrimidine with glycolic acid. You must synthesize 5-hydroxypyrimidine and perform an O-alkylation.

Retrosynthetic Logic

The most reliable route disconnects the ether linkage, tracing back to a 5-hydroxypyrimidine precursor.

Figure 1: Retrosynthetic analysis showing two viable pathways to the critical 5-hydroxy intermediate.

Strategic Synthetic Protocols

Protocol A: Preparation of 5-Hydroxypyrimidine

Context: 5-Hydroxypyrimidine is expensive and often chemically unstable upon long-term storage. Fresh preparation is recommended. Two routes are provided; Route 1 is preferred for scalability.

Route 1: Demethylation of 5-Methoxypyrimidine (Preferred)

This method utilizes high-temperature hydrolysis, avoiding heavy metal catalysts.

Reagents:

-

5-Methoxypyrimidine (1.0 equiv)

-

KOH (powdered, 5.0 equiv)

-

Methanol (Solvent)[1]

-

Acetic Acid (for neutralization)[1]

Step-by-Step:

-

Charge: In a pressure tube (sealed vessel), dissolve 5-methoxypyrimidine (e.g., 2.7 g) in Methanol (50 mL). Add powdered KOH (approx. 9.0 g).

-

Reaction: Seal the tube and heat to 150°C for 12–16 hours.

-

Note: The high temperature is non-negotiable; standard reflux (65°C) will not cleave the methyl ether at the 5-position efficiently.

-

-

Workup: Cool to room temperature (RT). The mixture will be a slurry.

-

Neutralization: Carefully add Acetic Acid until pH

7.0. -

Isolation: Concentrate under reduced pressure. The residue will contain salts.

-

Extraction: Triturate the solid residue with hot Acetonitrile (

mL). Filter to remove inorganic salts. -

Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (DCM:MeOH 9:1).[1]

-

Yield Expectation: 40–50%.

-

Validation:

NMR (DMSO-

-

Route 2: Oxidation of 5-Pyrimidineboronic Acid (Alternative)

Useful if the boronic acid is available.

-

Dissolve 5-pyrimidineboronic acid in THF/Water.

-

Add

(30%) dropwise at 0°C. Stir at RT for 2 hours. -

Quench with

, extract with EtOAc.

Protocol B: O-Alkylation (The Core Synthesis)

Context: This step installs the acetic acid tail. Unlike 2- or 4-hydroxypyrimidines, which exist predominantly as amide tautomers (pyrimidones) and favor N-alkylation, 5-hydroxypyrimidine has significant phenolic character, favoring O-alkylation under basic conditions.

Reagents:

-

5-Hydroxypyrimidine (1.0 equiv)

-

Ethyl Bromoacetate (1.2 equiv)

-

Potassium Carbonate (

) (3.0 equiv, anhydrous)[2] -

DMF (Dimethylformamide) or Acetone

Step-by-Step:

-

Activation: In a round-bottom flask, dissolve 5-hydroxypyrimidine in dry DMF (0.2 M concentration).

-

Base Addition: Add

.[2] Stir at RT for 15 minutes to generate the phenoxide anion.-

Visual Check: The solution may turn yellow/orange.[2]

-

-

Alkylation: Add Ethyl Bromoacetate dropwise.

-

Heating: Heat the mixture to 60°C for 4–6 hours.

-

Why 60°C? Higher temperatures (>100°C) may cause ester hydrolysis or degradation.

-

-

Monitoring: Check TLC (EtOAc:Hexane 1:1). The starting material (

) should disappear, replaced by a less polar spot ( -

Workup:

-

Pour the reaction mixture into ice water (5x volume).

-

Extract with Ethyl Acetate (

).[3] -

Wash combined organics with Brine (

) to remove DMF. -

Dry over

and concentrate.

-

-

Output: Ethyl (this compound)acetate. Usually an oil or low-melting solid.

Protocol C: Ester Hydrolysis (Deprotection)

Context: Converting the ethyl ester to the free acid.

Reagents:

-

Ethyl (this compound)acetate

-

LiOH

(2.0 equiv) -

THF / Water (3:1 ratio)

Step-by-Step:

-

Dissolution: Dissolve the ester in THF/Water.

-

Reaction: Add LiOH. Stir at RT for 2–4 hours.

-

Workup:

-

Evaporate THF under vacuum.

-

The remaining aqueous layer is basic. Wash with minimal EtOAc (removes unreacted ester).

-

Acidification: Cool aqueous layer to 0°C. Acidify with 1M HCl to pH 3–4.

-

Critical: Do not go to pH < 1, as the pyrimidine ring can protonate and become water-soluble.

-

-

Isolation: The product often precipitates as a white solid. Filter and dry. If no precipitate, extract with EtOAc (

).

Data Summary & Validation

Key Analytical Markers

| Compound | TLC ( | |

| 5-Hydroxypyrimidine | ~0.2 (Streaks) | |

| Ethyl Ester Intermediate | ~0.6 | |

| Final Acid Product | ~0.1 (Acidic) |

Troubleshooting Logic (Self-Validating System)

Figure 2: Decision tree for troubleshooting the alkylation step.

N- vs O-Alkylation Validation:

-

O-Alkylation (Desired): The methylene (

) protons usually appear at 4.6–4.9 ppm . -

N-Alkylation (Undesired): If the pyrimidine nitrogen attacks, the ring aromaticity is disrupted (forming a cation or zwitterion), and the methylene protons typically shift downfield to >5.0 ppm .

References

-

Preparation of 5-Hydroxypyrimidine

-

General procedure for the synthesis of 5-hydroxypyrimidine from 5-methoxypyrimidine.[1] ChemicalBook. (Protocol derived from industrial standard hydrolysis).

-

-

CRTH2 Antagonist Context